molecular formula C12H24N2O2 B6248499 tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1416013-04-1

tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B6248499
CAS No.: 1416013-04-1
M. Wt: 228.33 g/mol
InChI Key: WEVUWHRKMLMMGE-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with an aminomethyl group and a tert-butyl ester group. It is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the pyrrolidine ring can lead to the formation of piperidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or piperidine derivatives.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its aminomethyl group can interact with biological macromolecules, providing insights into enzyme-substrate interactions and receptor binding.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit activity against certain diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    Tert-butyl 5-(methyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an aminomethyl group.

    Tert-butyl 5-(chloromethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an aminomethyl group.

Uniqueness

Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its aminomethyl group, which provides additional reactivity and potential for forming hydrogen bonds and electrostatic interactions. This makes it a valuable compound for the synthesis of biologically active molecules and for studying molecular interactions in various research fields.

Properties

CAS No.

1416013-04-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9(8-13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3

InChI Key

WEVUWHRKMLMMGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)CN)C

Purity

95

Origin of Product

United States

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